molecular formula C18H22N4O3 B5518351 ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate

ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate

Cat. No. B5518351
M. Wt: 342.4 g/mol
InChI Key: JORNWHAWDCUIAU-UHFFFAOYSA-N
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Description

The synthesis and investigation of pyrimidine derivatives, including those with morpholine and ethyl benzoate components, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with these structures have been explored for their antimicrobial activities and as inhibitors of certain biological pathways.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions and modifications to introduce various substituents, such as morpholine and ethyl benzoate groups, to the core pyrimidine ring. For example, Attia et al. (2014) reported the synthesis and structure of a compound with antimicrobial activity through a reaction involving morpholine components and confirmed by single crystal X-ray structure analysis (Attia et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with ethyl benzoate and morpholine substitutions, can be analyzed using techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, intermolecular interactions, and stability. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives were characterized by spectral analysis, indicating variations in molecular structure and potential biological activity (Narayana et al., 2006).

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Researchers have explored the hydrogen-bonded supramolecular structures of substituted benzoates, focusing on their ability to form one-, two-, and three-dimensional structures through hydrogen bonding. This study provides insights into how small changes in molecular structure can significantly affect the supramolecular architecture, which is crucial for designing materials with specific properties (Portilla et al., 2007).

Antimicrobial Agents

Compounds with a core structure similar to ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate have been synthesized and evaluated for their potential as antimicrobial agents. The study on new quinazolines, for instance, showcases the synthesis of compounds that exhibit antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).

Thrombin-Receptor Antagonists

Research into the synthesis and biological activity of indazole derivatives, including compounds similar to ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate, has led to the identification of potential thrombin-receptor antagonists. This work highlights the importance of such compounds in the development of novel therapeutics for various cardiovascular diseases (郭瓊文, 2006).

Synthesis of Pyrido[3,4-d]pyrimidines

The synthesis of pyrido[3,4-d]pyrimidines from compounds bearing resemblance to ethyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]amino}benzoate demonstrates innovative approaches to crafting heterocyclic compounds. These synthetic pathways expand the toolkit available for developing new drugs and materials with heterocyclic cores (Kuznetsov et al., 2007).

Herbicide Degradation by Fungi

The degradation of chlorimuron-ethyl, a compound structurally related to the subject molecule, by Aspergillus niger, underscores the potential of using microorganisms to degrade environmental pollutants. This research not only sheds light on the metabolic pathways involved in herbicide degradation but also suggests avenues for bioremediation strategies to mitigate the impact of such compounds on the environment (Sharma et al., 2012).

properties

IUPAC Name

ethyl 4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17(23)14-4-6-15(7-5-14)20-16-12-13(2)19-18(21-16)22-8-10-24-11-9-22/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNWHAWDCUIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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